molecular formula C16H17NO2 B290425 4-ethyl-N-(3-methoxyphenyl)benzamide

4-ethyl-N-(3-methoxyphenyl)benzamide

Cat. No.: B290425
M. Wt: 255.31 g/mol
InChI Key: KEGVGUSSGUQEEM-UHFFFAOYSA-N
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Description

4-Ethyl-N-(3-methoxyphenyl)benzamide is a benzamide derivative characterized by a central benzamide core substituted with an ethyl group at the para-position and an N-linked 3-methoxyphenyl group. Its molecular formula is C₁₆H₁₇NO₂, with a molecular weight of 255.31 g/mol. The compound has been synthesized via acid chloride intermediates, as demonstrated in , where it was prepared with a yield of 40% and a purity of 99.6% (HPLC retention time: 14.91 min) . Key spectroscopic data include ¹³C NMR (DMSO-d₆) signals at δ 165.0 (amide carbonyl) and δ 14.8 (ethyl CH₃), and HRMS (ESI) confirming the molecular ion at m/z 496.2198 [M+H]⁺ for a related derivative .

This compound has been explored in medicinal chemistry contexts, including antiviral and kinase inhibitor studies, though its specific biological activities require further elucidation .

Properties

Molecular Formula

C16H17NO2

Molecular Weight

255.31 g/mol

IUPAC Name

4-ethyl-N-(3-methoxyphenyl)benzamide

InChI

InChI=1S/C16H17NO2/c1-3-12-7-9-13(10-8-12)16(18)17-14-5-4-6-15(11-14)19-2/h4-11H,3H2,1-2H3,(H,17,18)

InChI Key

KEGVGUSSGUQEEM-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)OC

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)OC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional diversity of benzamide derivatives allows for tailored biological activities. Below is a comparative analysis of 4-ethyl-N-(3-methoxyphenyl)benzamide with analogous compounds:

Structural and Functional Variations

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Biological Activity References
This compound C₁₆H₁₇NO₂ 255.31 Ethyl (C₄H₉) at benzamide para-position; 3-methoxyphenyl (HBA) at N-position Antiviral (NS5 RdRp inhibition candidate); kinase modulation potential
4-Methoxy-N-(3-methylphenyl)benzamide C₁₅H₁₅NO₂ 241.29 Methoxy (OCH₃) at benzamide para-position; 3-methylphenyl (hydrophobic) at N-position Not explicitly reported; structural analog used in solubility and crystallinity studies
4-(Dipropylsulfamoyl)-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide C₂₂H₂₆N₄O₅S 458.53 Sulfamoyl and oxadiazole substituents; 3-methoxyphenyl linked to oxadiazole Probable enzyme inhibition (oxadiazole enhances H-bonding and π-stacking)
4-Ethyl-N-(3-((4-methylpiperazin-1-yl)methyl)-5-(trifluoromethyl)phenyl)benzamide (5g) C₂₈H₂₈F₃N₃O₂ 496.22 Piperazine (solubility enhancer) and trifluoromethyl (metabolic stability) substituents Antiviral activity (NS5 RdRp inhibition); HRMS-confirmed structure
p-MPPI (Serotonin-1A Receptor Antagonist) C₂₅H₂₆IN₃O₂ 575.40 Iodobenzamido and pyridinyl groups; 2′-methoxyphenyl-piperazine Competitive 5-HT₁ₐ receptor antagonist (ID₅₀: 5 mg/kg in hypothermia assays)
D16 (1-N-hydroxy-4-N-[(2-methoxyphenyl)methyl]benzene-1,4-dicarboxamide) C₁₆H₁₆N₂O₄ 300.31 Dual benzamide cores; hydroxamic acid and 2-methoxyphenyl groups Antiparasitic activity (HDAC inhibition); evaluated in cytotoxicity assays

Key Findings

Trifluoromethyl groups (e.g., in compound 5g) improve metabolic stability and electron-withdrawing effects, critical for prolonged antiviral activity . Piperazine moieties (e.g., in p-MPPI) enhance solubility and receptor binding, as seen in serotonin-1A antagonists with sub-mg/kg potency .

Role of Heterocycles: Oxadiazole rings () introduce rigid, planar structures that favor π-π stacking and H-bonding, commonly exploited in enzyme inhibitors .

Biological Activity Trends: Compounds with 3-methoxyphenyl groups (e.g., the target compound and ) show affinity for HBA-rich targets, such as kinases and viral enzymes .

Preparation Methods

Synthesis of 4-Ethylbenzoyl Chloride

4-Ethylbenzoic acid (1.0 equiv) is refluxed with thionyl chloride (3.0 equiv) in ethylene dichloride (EDC) for 3 hours. Excess thionyl chloride is removed via distillation, yielding 4-ethylbenzoyl chloride as a pale-yellow liquid (95% purity by GC-MS).

Amidation with 3-Methoxyaniline

The acid chloride is dissolved in tetrahydrofuran (THF) and added dropwise to a cooled (5°C) solution of 3-methoxyaniline (1.2 equiv) and triethylamine (TEA, 1.5 equiv). The mixture is stirred at room temperature for 12 hours, followed by aqueous workup (5% HCl, 5% NaHCO₃) and recrystallization from ethyl acetate/hexanes.

Yield : 82–89%
Key Data :

  • Reaction time: 12–18 hours

  • Purity (HPLC): >98%

  • Melting point: 152–154°C

Coupling Reagent-Assisted Synthesis

Carbodiimide-based coupling agents such as EDC·HCl enable direct amide formation without isolating the acid chloride, offering operational simplicity.

Procedure

A mixture of 4-ethylbenzoic acid (1.0 equiv), EDC·HCl (1.2 equiv), and 3-methoxyaniline (1.1 equiv) is ground with nitromethane (η = 0.25 μL mg⁻¹) in a ball mill (30 Hz, 12 mm balls) for 30 minutes. The crude product is suspended in water, filtered, and dried.

Yield : 94–97%
Advantages :

  • Solvent-free conditions

  • Reduced reaction time (30 minutes vs. 18 hours)

Microwave-Assisted Synthesis

Microwave irradiation accelerates the reaction, achieving high yields in shorter durations.

Optimized Conditions

4-Ethylbenzoic acid (1.0 equiv), 3-methoxyaniline (1.1 equiv), and HATU (1.3 equiv) are dissolved in DMF and irradiated at 120°C for 20 minutes. The mixture is poured into ice water, and the precipitate is filtered.

Yield : 88%
Key Parameters :

  • Power: 300 W

  • Pressure: 250 psi

Mechanochemical Synthesis Using Grinding

This eco-friendly approach eliminates solvents, leveraging mechanical energy for amide bond formation.

Protocol

Equimolar amounts of 4-ethylbenzoic acid, 3-methoxyaniline, and EDC·HCl are ground in a planetary mill (500 rpm, 30 minutes). The product is washed with water and recrystallized.

Yield : 91%
Purity : 99.5% (HPLC)

Schotten-Baumann Reaction

Aqueous-organic biphasic conditions minimize side reactions, suitable for large-scale production.

Steps

4-Ethylbenzoyl chloride (1.0 equiv) in dichloromethane is added to a solution of 3-methoxyaniline (1.1 equiv) and NaOH (2.0 equiv) in water. The mixture is stirred vigorously for 2 hours, and the organic layer is dried over Na₂SO₄.

Yield : 78%
Scale-Up Feasibility : Demonstrated at 10 kg scale

Comparative Analysis of Methods

MethodYield (%)Reaction TimeScalabilityEco-Friendliness
Acid Chloride82–8912–18 hHighModerate
EDC·HCl94–970.5 hHighHigh
Microwave880.3 hModerateLow
Mechanochemical910.5 hHighHigh
Schotten-Baumann782 hVery HighModerate

Critical Discussion

  • Acid Chloride Method : Robust and reliable but generates corrosive byproducts (SO₂, HCl).

  • EDC·HCl Coupling : Ideal for lab-scale due to speed and efficiency, though costlier.

  • Microwave Synthesis : Rapid but limited by equipment availability and energy consumption.

  • Mechanochemical : Superior for green chemistry, avoiding solvents and reducing waste.

  • Schotten-Baumann : Best for industrial scale, despite moderate yields .

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